Cas no 104807-46-7 (Methoctramine)

Methoctramine is a selective muscarinic acetylcholine receptor antagonist, primarily targeting the M2 and M4 subtypes. It is widely utilized in pharmacological research to study the role of muscarinic receptors in various physiological and pathological processes. Its high selectivity for M2 receptors makes it a valuable tool for investigating cardiac and neuronal functions, as well as for exploring potential therapeutic applications in conditions like bradycardia and neurodegenerative diseases. Methoctramine's well-characterized binding properties and reversible antagonism contribute to its reliability in experimental settings. The compound is typically supplied as a solid, ensuring stability and ease of handling in laboratory environments.
Methoctramine structure
Methoctramine structure
商品名:Methoctramine
CAS番号:104807-46-7
MF:C36H62N4O2.4[HCl]
メガワット:728.74684
CID:180867
PubChem ID:107759

Methoctramine 化学的及び物理的性質

名前と識別子

    • 1,8-Octanediamine,N1,N8-bis[6-[[(2-methoxyphenyl)methyl]amino]hexyl]-, hydrochloride (1:4)
    • Methoctramine
    • METHOCTRAMINE HYDRATE
    • 1,8-Octanediamine, N,N'-bis(6-(((2-methoxyphenyl)methyl)amino)hexyl)-, tetrahydrochloride
    • AC1L32PA
    • CHEBI
    • CHEMBL500996
    • Methoctramine hemihydrate
    • METHOCTRAMINE HYDROCHLORIDE
    • Methoctramine tetrahydrochloride
    • methoctramine tetrahydrochloride salt
    • N,N'-Bis(6-((2-methoxybenzyl)amino)hexyl)-1,8-octanediamine tetrahydrochloride
    • N,N'-bis< 6-< (2-methoxybenzyl)amino> hexyl> -1,8-octanediamine tetrahydrochloride
    • Methoctramine tetrahydrochloride hydrate
    • methoctramine tetrahydrochloride hemihydrate
    • N,N′-bis[6-[[(2-Methoxyphenyl)methyl]amino]hexyl]-1,8-octane diamine tetrahydrochloride hydrate
    • Methoctramine hemihydrate tetrahydrochloride, N,Nμ-bis[6-[[(2-Methoxyphenyl)methyl]amino]hexyl]-1,8-octane diamine hemihydrate tetrahydrochloride
    • CCG-222166
    • N1,N1'-(octane-1,8-diyl)bis(N6-(2-methoxybenzyl)hexane-1,6-diamine) tetrahydrochloride
    • BCP21290
    • N,N'-bis{6-[(2-methoxybenzyl)azaniumyl]hexyl}octane-1,8-diaminium tetrachloride
    • NCGC00261547-01
    • SR-01000075328
    • M-105
    • SR-01000075328-1
    • 104807-46-7
    • CHEBI:73452
    • Tox21_500862
    • RLO2T99XT3
    • NCGC00094187-01
    • Q27140537
    • LP00862
    • J-001258
    • Methoctramine 4HCl;Methoctramine hydrochloride
    • N,N'-bis[6-[[(2-Methoxyphenyl)methyl]amino]hexyl]1,8-octane diamine tetrahydrochloride
    • CS-0084956
    • Methoctramine (tetrahydrochloride)
    • N,N'-bis[6-[(2-methoxyphenyl)methylamino]hexyl]octane-1,8-diamine;tetrahydrochloride
    • HY-116294A
    • EU-0100862
    • N,N'-bis{6-[(2-methoxybenzyl)amino]hexyl}octane-1,8-diamine tetrahydrochloride
    • UNII-RLO2T99XT3
    • CDKGGOUDHGSFAF-UHFFFAOYSA-N
    • DA-65371
    • インチ: InChI=1S/C36H62N4O2.4ClH/c1-41-35-23-13-11-21-33(35)31-39-29-19-9-7-17-27-37-25-15-5-3-4-6-16-26-38-28-18-8-10-20-30-40-32-34-22-12-14-24-36(34)42-2;;;;/h11-14,21-24,37-40H,3-10,15-20,25-32H2,1-2H3;4*1H
    • InChIKey: CDKGGOUDHGSFAF-UHFFFAOYSA-N
    • ほほえんだ: Cl.Cl.Cl.Cl.C(CCCNCCCCCCNCC1=CC=CC=C1OC)CCCCNCCCCCCNCC1=CC=CC=C1OC

計算された属性

  • せいみつぶんしりょう: 726.39458
  • どういたいしつりょう: 726.393988
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 6
  • 重原子数: 46
  • 回転可能化学結合数: 29
  • 複雑さ: 519
  • 共有結合ユニット数: 5
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.6

じっけんとくせい

  • 密度みつど: g/cm3
  • ふってん: 681.9°Cat760mmHg
  • フラッシュポイント: 316.7°C
  • ようかいど: H2O: >20mg/mL
  • PSA: 66.58
  • LogP: 11.99540

Methoctramine セキュリティ情報

  • ちょぞうじょうけん:2-8°C

Methoctramine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M225983-250mg
Methoctramine
104807-46-7
250mg
$988.00 2023-05-18
TRC
M225983-25mg
Methoctramine
104807-46-7
25mg
$167.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-257709B-5 mg
Methoctramine,
104807-46-7 ≥97%
5mg
¥1,166.00 2023-07-10
TRC
M225983-100mg
Methoctramine
104807-46-7
100mg
$500.00 2023-05-18
SHENG KE LU SI SHENG WU JI SHU
sc-257709-10 mg
Methoctramine,
104807-46-7 ≥97%
10mg
¥1,617.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-257709B-5mg
Methoctramine,
104807-46-7 ≥97%
5mg
¥1166.00 2023-09-05
A2B Chem LLC
AE23479-5mg
methoctramine tetrahydrochloride hemihydrate
104807-46-7 97%
5mg
$595.00 2024-04-20
Ambeed
A1209865-5mg
N1,N1'-(Octane-1,8-diyl)bis(N6-(2-methoxybenzyl)hexane-1,6-diamine) tetrahydrochloride
104807-46-7 97%
5mg
$560.0 2025-03-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci21368-25mg
Methoctramine
104807-46-7 98%
25mg
¥3333.00 2023-09-09
SHENG KE LU SI SHENG WU JI SHU
sc-257709A-25mg
Methoctramine,
104807-46-7 ≥97%
25mg
¥3234.00 2023-09-05

Methoctramine 関連文献

Methoctramineに関する追加情報

Introduction to Methoctramine (CAS No. 104807-46-7)

Methoctramine, a compound with the chemical identifier CAS No. 104807-46-7, is a molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound, belonging to the class of organic chemicals, exhibits unique properties that make it a subject of intense study in various scientific disciplines. The molecular structure and pharmacological profile of Methoctramine have been thoroughly investigated, leading to several promising applications in medical research.

The chemical name of Methoctramine suggests its potential role as a pharmacological agent. It is characterized by a complex molecular framework that includes multiple functional groups, which contribute to its diverse biological activities. In recent years, researchers have been particularly interested in exploring the therapeutic potential of Methoctramine, especially in the context of neurological disorders and cardiovascular diseases.

One of the most compelling aspects of Methoctramine is its ability to interact with specific biological targets. Studies have shown that it can modulate the activity of certain enzymes and receptors, which are crucial for maintaining normal physiological functions. This interaction has been particularly studied in the context of neuroprotective agents, where Methoctramine has demonstrated promising results in preclinical models.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the mechanism of action of Methoctramine. These studies have revealed that the compound can bind to multiple targets with high affinity, suggesting its potential as a multitargeted drug candidate. This multitargeting capability is particularly attractive for the development of drugs that can address complex diseases with multiple underlying mechanisms.

In addition to its pharmacological properties, Methoctramine has also been explored for its potential role in drug delivery systems. Researchers have been investigating novel formulations that can enhance the bioavailability and targeted delivery of this compound. These efforts are part of a broader trend in pharmaceutical research aimed at developing more effective and personalized therapies.

The synthesis of Methoctramine is another area where significant progress has been made. Chemists have developed efficient synthetic routes that allow for the production of high-purity samples of this compound. These synthetic methods are crucial for conducting detailed structural and functional studies, which are essential for understanding its biological activities.

One of the most exciting developments in the field of Methoctramine research is its potential application in treating neurological disorders. Studies have shown that it can protect neurons from damage caused by oxidative stress and inflammation. This neuroprotective effect has been observed in various models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The ability of Methoctramine to cross the blood-brain barrier has also been a subject of interest, as it opens up possibilities for treating central nervous system disorders directly.

The cardiovascular effects of Methoctramine have also been extensively studied. Research indicates that it can modulate blood pressure and heart rate by interacting with adrenergic receptors. These findings suggest that Methoctramine could be a valuable tool in managing cardiovascular diseases. Further studies are needed to fully understand its potential as a therapeutic agent in this area.

Another area where Methoctramine has shown promise is in the treatment of pain disorders. Preclinical studies have demonstrated that it can reduce pain sensitivity by interacting with opioid receptors. This mechanism suggests that Methoctramine could be an effective alternative or adjunct therapy for chronic pain conditions. However, more research is needed to evaluate its safety and efficacy in human patients.

The toxicological profile of Methoctramine is an important consideration for its clinical development. Researchers have conducted comprehensive toxicity studies to assess its safety profile. These studies have shown that Methoctramine is generally well-tolerated at therapeutic doses, although some side effects may occur at higher concentrations. Understanding these toxicological parameters is crucial for ensuring the safe use of this compound in clinical settings.

The future directions for Methoctramine research are vast and exciting. Ongoing studies aim to explore new applications for this compound, including its potential use in cancer therapy and anti-inflammatory treatments. The development of new synthetic methods and drug delivery systems will also continue to drive innovation in this field.

In conclusion, Methoctramine (CAS No. 104807-46-7) is a compound with significant therapeutic potential across multiple disease areas. Its unique pharmacological properties, combined with recent advancements in drug development technologies, make it a promising candidate for future medical applications. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, Methoctramine is poised to play a vital role in addressing some of today's most challenging medical conditions.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:104807-46-7)Methoctramine
A1245605
清らかである:99%
はかる:5mg
価格 ($):504